叔丁基 4-(6-氟吡啶-2-基)哌嗪-1-羧酸酯

描述

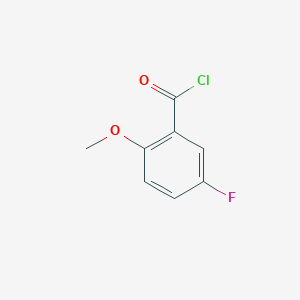

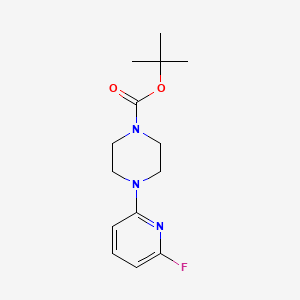

The compound tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 6-fluoropyridin-2-yl moiety. Piperazine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various pharmacologically active compounds. The presence of the fluoropyridinyl group suggests potential for increased binding affinity and selectivity in biological systems due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and MS. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, highlighting the utility of the piperazine core . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies demonstrate the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups present. The reactivity of the fluoropyridinyl group in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate could be explored through reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The literature provides examples of related compounds undergoing condensation reactions and modifications of the piperazine ring , which could be relevant for further functionalization of the tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was studied using X-ray diffraction and DFT calculations, revealing insights into its electrostatic potential and molecular orbitals . These properties are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets. The presence of the tert-butyl group typically increases the steric bulk, which can affect the compound's solubility and reactivity.

科学研究应用

合成与表征

- 该化合物已通过各种光谱方法(包括 LCMS、NMR 和 IR)合成和表征,其结构通过 X 射线衍射数据得到证实。这展示了其在详细化学研究和进一步研究中应用的潜力(Sanjeevarayappa 等,2015)。

生物学评价

- 该化合物表现出中等驱虫活性,表明在生物学和药理学研究中具有潜在用途。然而,它显示出较差的抗菌活性,表明在该领域的疗效有限(Sanjeevarayappa 等,2015)。

晶体结构

- 它具有独特的晶体结构,这对于了解其化学性质和相互作用非常重要。分子结构和晶体堆积已得到广泛研究,为材料科学和分子工程提供了有价值的信息(Gumireddy 等,2021)。

防腐性能

- 该化合物已对其防腐性能进行了研究,特别是针对酸性条件下的碳钢。这表明其在工业材料科学和防腐研究中的潜在应用(Praveen 等,2021)。

未来方向

属性

IUPAC Name |

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFVWLAXBKWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)